molecular formula C15H21NO5 B2911971 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid CAS No. 2004594-41-4

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid

Cat. No.: B2911971
CAS No.: 2004594-41-4
M. Wt: 295.335
InChI Key: SMBUAVXMUIDAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid is an organic compound with the molecular formula C15H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid typically involves the protection of an amino acid with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-hydroxypropanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid is unique due to the presence of the phenoxy group, which imparts distinct reactivity and stability compared to other Boc-protected amino acids. The phenoxy group allows for additional functionalization and modification, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBUAVXMUIDAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(COC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.